Aromatisch-Chininole sowie deren Abkömmlinge
Quinolines and their derivatives are a class of heterocyclic compounds with broad applications in the pharmaceutical, agrochemical, and materials science fields. Structurally, quinoline contains an indole ring fused to a benzene ring, offering unique electronic and structural properties that make them highly versatile for various synthetic transformations.
In pharmaceuticals, quinolines and their derivatives serve as valuable scaffolds for designing antibacterial, antifungal, and anti-inflammatory agents due to their inherent pharmacophoric features. For instance, they can undergo functional group modifications such as introduction of carboxylic acids, amides, or esters, to enhance their therapeutic properties.
In agrochemicals, these compounds are explored for their potential in pest control and plant growth regulation. The diverse substituents on quinoline rings can tailor their activity towards specific targets, making them suitable for developing new fungicides and insecticides with improved selectivity and reduced toxicity.
Moreover, in materials science, quinolines find applications in the synthesis of conductive polymers and electronic materials due to their aromatic nature and ability to incorporate various functional groups. Their synthetic flexibility allows for customization of properties such as solubility, conductivity, and stability, which are critical for advanced material development.
Overall, the chemical diversity and structural adaptability of quinolines make them a significant tool in modern chemistry, contributing to advancements in drug discovery, crop protection, and materials engineering.

- 1-Benzylquinolin
- 8-Hydroxy-Quinolin
- Halogenquinoline
- Quinolone und Derivate
- Benzquinolinen
- Quinolin-Carboxamide
- Phenyl-Quinoline
- Hydrochinoline
- Aminochinoline und Derivate
- Quinolin-Carbonsäuren
- 4-Arylquinoline
- Nitroquinoline und Derivate
- Hydroxyquinoline
- Pyrrolquinoline
- Hydrochinone
- Indolquinoline
- Pyrrolochinolin-Quinone
- Dihydrofuranoquinolin
- Hydroxyquinolone
- 4-Hydroxymethylchinoline
- Quinolin-3-Carbonsäureamide
- Imidazoquinolines
- Furanoquinolines
- Akridine
- Quinolin-Quinone
- Aromatisch-Chininole sowie deren Abkömmlinge
- Phenanthridine und Derivate
- Chloroisochinaldine
- Quinolin-3-sulfonamide
- 4-Aminoquinoline
- 4-Hydroxy-2-Alkylquinoline
- Pyranoquinolinen
- Pyrrolo[4,3,2-de]Quinoline
- Naphthylquinoline
Struktur | Chemischer Name | CAS | MF |
---|---|---|---|
![]() |
1-Prop-2-ynyl-N-quinolin-2-ylpiperidine-4-carboxamide | 1445067-14-0 | C18H19N3O |
![]() |
2-(quinolin-2-yl)cyclopropan-1-amine | 1489223-42-8 | C12H12N2 |
![]() |
3-amino-2-(quinolin-4-yl)propan-1-ol | 1272066-67-7 | C12H14N2O |
![]() |
3-(quinolin-6-yl)azetidin-3-ol | 1505175-20-1 | C12H12N2O |
![]() |
2-amino-3-(2-methylquinolin-4-yl)propanoic acid | 1514874-09-9 | C13H14N2O2 |
![]() |
2-(quinolin-7-yloxy)ethan-1-amine | 1369199-11-0 | C11H12N2O |
![]() |
(2-methylquinolin-4-yl)methanethiol | 1479586-97-4 | C11H11NS |
![]() |
2-(Quinolin-2-yl)ethane-1-thiol | 218276-33-6 | C11H11NS |
![]() |
3-(5-Chloro-2-methanesulfonylpyrimidin-4-yl)-3-oxo-2-(quinolin-2-yl)propanenitrile | 216432-41-6 | C17H11ClN4O3S |
![]() |
(2E)-N-2-(quinolin-8-yloxy)ethyl-3-(thiophen-2-yl)prop-2-enamide | 1207061-41-3 | C18H16N2O2S |
Verwandte Literatur
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Empfohlene Lieferanten
-
Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte